molecular formula C7H9BrN2 B2891951 3-bromo-N,5-dimethylpyridin-2-amine CAS No. 872492-59-6

3-bromo-N,5-dimethylpyridin-2-amine

Cat. No.: B2891951
CAS No.: 872492-59-6
M. Wt: 201.067
InChI Key: GUUFXFGRHGKCSM-UHFFFAOYSA-N
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Description

3-Bromo-N,5-dimethylpyridin-2-amine is an organic compound with the molecular formula C7H9BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 3-position and two methyl groups at the 5-position and on the nitrogen atom of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N,5-dimethylpyridin-2-amine can be achieved through several methods. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst to produce the desired compound . Another method involves the reaction of N-methylformamide with 2,5-dibromo-3-methylpyridine under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the desired quality for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N,5-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki cross-coupling reactions.

    Arylboronic Acids: Reactants in coupling reactions.

    Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids produce various aryl-substituted pyridine derivatives .

Scientific Research Applications

3-Bromo-N,5-dimethylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-N,5-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to various biochemical effects. For example, its anti-thrombolytic activity may involve the inhibition of specific enzymes involved in blood clot formation .

Comparison with Similar Compounds

3-Bromo-N,5-dimethylpyridin-2-amine can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their specific applications and biological activities.

Properties

IUPAC Name

3-bromo-N,5-dimethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-3-6(8)7(9-2)10-4-5/h3-4H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUFXFGRHGKCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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